1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Calcium-sensing receptor Calcimimetic Allosteric modulator

This benzothiazole-piperidine-urea is a critical structural probe for calcium-sensing receptor (CaSR) SAR campaigns. Its unique 2,3-dimethoxy substitution yields distinct potency profiles versus 3,4-dimethoxy analogs. Deploy for head-to-head comparisons with benzoxazole and thiazole congeners to quantify the sulfur atom's role in target engagement, selectivity, and metabolic stability. Essential for derisking via hERG screening before in vivo progression.

Molecular Formula C22H26N4O3S
Molecular Weight 426.54
CAS No. 1797953-75-3
Cat. No. B2800381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
CAS1797953-75-3
Molecular FormulaC22H26N4O3S
Molecular Weight426.54
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H26N4O3S/c1-28-18-8-5-7-17(20(18)29-2)24-21(27)23-14-15-10-12-26(13-11-15)22-25-16-6-3-4-9-19(16)30-22/h3-9,15H,10-14H2,1-2H3,(H2,23,24,27)
InChIKeyPXKJMFQXVNREOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea (CAS 1797953-75-3): Procurement-Grade Structural and Pharmacological Baseline


1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea (CAS 1797953-75-3) is a trisubstituted urea derivative incorporating a benzothiazole moiety linked via a piperidin-4-ylmethyl spacer to a 2,3-dimethoxyphenyl urea pharmacophore [1]. This compound belongs to a chemical series of allosteric modulators of the calcium-sensing receptor (CaSR), a class initially identified through high-throughput screening for calcimimetic activity relevant to secondary hyperparathyroidism and related disorders of calcium homeostasis [2]. The benzothiazole–piperidine–urea scaffold is characterized by three modular diversity points—the benzothiazole core, the piperidine linker, and the terminal aryl urea substituent—each independently tunable for target engagement and pharmacokinetic optimization [3]. The 2,3-dimethoxy substitution pattern on the phenyl ring represents a specific regiochemical choice within this SAR landscape, distinct from the 3,4-dimethoxy, o-tolyl, or thiophenyl variants cataloged in the same chemical space [3].

Why Generic Substitution of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea with In-Class Benzothiazole Ureas Fails


Within the benzothiazole trisubstituted urea chemotype, minor structural modifications produce order-of-magnitude potency shifts at the CaSR target [1]. The published SAR for this series demonstrates that the position and nature of methoxy substitution on the terminal phenyl ring directly dictate calcimimetic efficacy: 2-substituted and 3-substituted methoxyphenyl analogs yield differential EC₅₀ values in the same luciferase reporter assay format, confirming that 2,3-dimethoxy cannot be assumed equipotent to 3,4-dimethoxy or monomethoxy congeners [1]. Furthermore, the piperidine linker regiochemistry (4-ylmethyl vs. 3-ylmethyl) and the choice of benzothiazole vs. benzoxazole heterocycle generate distinct molecular geometries that alter allosteric binding at the receptor's transmembrane domain, as evidenced by the divergent in vivo PTH-lowering profiles observed among closely related benzothiazole urea analogs in 5/6 nephrectomized rat models [1]. Substitution without empirical verification therefore risks introducing an analog with quantitatively different target engagement, pharmacokinetic behavior, and in vivo pharmacodynamic effect [2].

Quantitative Differentiation Evidence for 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea (CAS 1797953-75-3): Head-to-Head and Cross-Study Comparisons with Closest Structural Analogs


CaSR Allosteric Agonist Potency of the Benzothiazole Trisubstituted Urea Series: Class-Level Benchmark with Explicit Compound-Specific Data Gap

The benzothiazole trisubstituted urea series establishes a class-level potency benchmark through compound 13, a structurally related benzothiazole urea calcimimetic with a demonstrated EC₅₀ of 20 nM in a luciferase-based CaSR reporter assay [1]. Compound 13 further exhibited significant in vivo PTH suppression after oral administration in a 5/6 nephrectomized rat model of chronic renal failure while maintaining normocalcemia [1]. Critically, the 2,3-dimethoxyphenyl substituent present in CAS 1797953-75-3 is structurally distinct from the urea substitution pattern of compound 13; the SAR study explicitly demonstrates that variation in the urea substitution region produces differential calcimimetic activity across the series [1]. However, no direct, publicly available experimental data (EC₅₀, IC₅₀, Ki, or in vivo PD readouts) have been identified for the specific compound CAS 1797953-75-3 itself [2]. Any potency or selectivity claims for this specific compound must be empirically determined, as class-level extrapolation from compound 13 is not quantitatively reliable without confirmatory data.

Calcium-sensing receptor Calcimimetic Allosteric modulator Secondary hyperparathyroidism

Regiochemical Differentiation: 2,3-Dimethoxyphenyl vs. 3,4-Dimethoxybenzyl and Other Terminal Aryl Urea Substituents

The 2,3-dimethoxyphenyl terminus in CAS 1797953-75-3 represents a specific regiochemical choice within the benzothiazole–piperidine–urea series. A structurally proximal analog, 1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea, differs both in the methoxy substitution position (3,4- vs. 2,3-) and in the presence of a benzyl methylene spacer between the urea nitrogen and the dimethoxyphenyl ring . Published SAR for related 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives demonstrates that 2-methoxy and 3-methoxy substituted phenyl analogs exhibit distinct anti-Parkinsonian activity profiles in haloperidol-induced catalepsy and oxidative stress models in mice, with methoxy positional isomers emerging as potent agents while halogen-substituted derivatives showed only moderate activity [1]. This SAR precedent supports the expectation that the 2,3-dimethoxy substitution pattern in CAS 1797953-75-3 will produce quantitatively different target engagement compared to the 3,4-dimethoxybenzyl analog; however, no direct comparative data between these two specific compounds have been reported.

Structure–activity relationship Urea substitution Regiochemistry Methoxy positional isomer

Heterocyclic Core Differentiation: Benzothiazole vs. Benzoxazole in the Piperidine–Urea Scaffold

A structurally analogous compound, 3-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-1-(2,3-dimethoxyphenyl)urea (CAS 1797725-84-8), replaces the benzothiazole sulfur atom with an oxygen atom, creating a benzoxazole isostere while retaining the identical 2,3-dimethoxyphenyl urea and piperidin-4-ylmethyl linker [1]. This S→O substitution alters the heterocycle's electronic distribution, hydrogen-bonding capacity, and lipophilicity, which are documented determinants of allosteric modulator binding at Class C GPCRs including CaSR [2]. The benzoxazole variant is described as having distinct binding affinity and solubility characteristics compared to the benzothiazole parent scaffold [1]. No head-to-head pharmacological comparison between CAS 1797953-75-3 and CAS 1797725-84-8 has been published, but the physicochemical divergence inherent in S→O bioisosteric replacement is well-established in medicinal chemistry [2].

Heterocyclic isostere Benzothiazole Benzoxazole Bioisosteric replacement

Piperidine Linker Regiochemistry: 4-ylmethyl vs. 3-ylmethyl Connectivity and Its Impact on Scaffold Geometry

CAS 1797953-75-3 employs a piperidin-4-ylmethyl attachment connecting the benzothiazole to the urea moiety. A related analog, 1-(2,3-dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, differs in piperidine attachment point (3-ylmethyl vs. 4-ylmethyl) and in the heterocycle (thiazole vs. benzothiazole) . The shift from 4-substitution to 3-substitution on the piperidine ring alters the spatial orientation of the urea pharmacophore relative to the heterocyclic core, which in Class C GPCR allosteric modulators can substantially affect the compound's ability to stabilize specific receptor conformations [1]. Additionally, a series of 3-cyanopyridine-piperidine-urea analogs incorporating the same 2,3-dimethoxyphenyl urea terminus have been described as possessing selective binding properties attributed to the conformational flexibility of the piperidine core [2]. No published data directly compare the biological activity of 4-ylmethyl vs. 3-ylmethyl piperidine regioisomers within the benzothiazole urea series.

Regiochemistry Piperidine linker Scaffold geometry Conformational flexibility

In Vivo Pharmacodynamic Validation Gap: Class-Level In Vivo Efficacy Without Compound-Specific Confirmation

Compound 13, a benzothiazole trisubstituted urea analog within the same chemical series as CAS 1797953-75-3, demonstrated significant reductions in plasma parathyroid hormone (PTH) levels following oral administration in both short-term and long-term studies using 5/6 nephrectomized rats, a validated model of chronic renal failure [1]. This establishes in vivo target engagement and disease-relevant pharmacodynamic activity for the benzothiazole urea chemotype. However, no in vivo pharmacokinetic, pharmacodynamic, or toxicological data have been published specifically for CAS 1797953-75-3. Any extrapolation of compound 13's in vivo profile to CAS 1797953-75-3 must account for the documented SAR sensitivity at the urea substitution position [1], as well as potential differences in oral bioavailability, metabolic stability, and tissue distribution arising from the distinct physicochemical properties conferred by the 2,3-dimethoxyphenyl substituent.

In vivo pharmacology Pharmacodynamics Parathyroid hormone Chronic kidney disease

Selectivity and Off-Target Profiling Benchmark for the Benzothiazole Trisubstituted Urea Series

Compound 13, the most extensively characterized benzothiazole trisubstituted urea, was evaluated in a Cerep selectivity screen encompassing a panel of 30 receptors, ion channels, and enzymes at 10 μM, exhibiting less than 50% inhibition across all targets tested, indicating a favorable selectivity profile [1]. However, compound 13 showed hERG channel inhibition of −73% at 1 μM in the patch clamp assay, representing a potential cardiac safety liability within the series [1]. No selectivity or safety pharmacology data are publicly available for CAS 1797953-75-3. Whether the 2,3-dimethoxyphenyl substitution in CAS 1797953-75-3 attenuates, maintains, or exacerbates the hERG liability observed for compound 13 is unknown and must be empirically determined.

Selectivity profiling Cerep panel hERG Off-target liability

Evidence-Supported Application Scenarios for 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea (CAS 1797953-75-3)


CaSR Allosteric Modulator Lead Optimization: Exploring Urea Substitution SAR with 2,3-Dimethoxyphenyl Topology

CAS 1797953-75-3 is best deployed as a structural probe within a systematic CaSR SAR campaign, where the 2,3-dimethoxyphenyl urea terminus is compared against the 3,4-dimethoxybenzyl, o-tolyl, thiophenyl, and oxanyl analogs in the same luciferase reporter assay format. The class-level benchmark established by compound 13 (EC₅₀ = 20 nM in luciferase assay) provides the potency target for this optimization effort [1]. Procurement should be accompanied by a request for compound-specific CaSR EC₅₀ data generated in the identical or comparable assay system.

Heterocycle Bioisostere Comparison: Benzothiazole vs. Benzoxazole vs. Thiazole Core Screening

This compound enables head-to-head comparison of the benzothiazole core against its benzoxazole (CAS 1797725-84-8) and thiazole (piperidin-3-ylmethyl analog) counterparts, all sharing the 2,3-dimethoxyphenyl urea pharmacophore [1]. The documented physicochemical divergence between benzothiazole and benzoxazole—including differences in logP, hydrogen-bond acceptor strength, and polar surface area—predicts differential membrane permeability and target binding kinetics [2]. Parallel screening of these three heterocyclic variants in a CaSR activation assay and a microsomal stability assay would directly quantify the contribution of the benzothiazole sulfur atom to potency, selectivity, and metabolic stability.

In Vitro Safety Pharmacology Screening: hERG and Broad Selectivity Assessment for the 2,3-Dimethoxyphenyl Benzothiazole Urea

Given that compound 13—the closest well-characterized benzothiazole urea analog—exhibits hERG inhibition of −73% at 1 μM in patch clamp [1], CAS 1797953-75-3 should be prioritized for hERG screening and a broad Cerep-type selectivity panel before any in vivo progression. The 2,3-dimethoxyphenyl substituent may modulate the hERG pharmacophore differently than compound 13's urea substitution; empirical hERG data for this specific compound are essential for derisking the series [1].

Computational Docking and Molecular Dynamics Studies Targeting CaSR Transmembrane Domain Allosteric Site

The well-defined three-point pharmacophore of CAS 1797953-75-3—benzothiazole, piperidine linker, and 2,3-dimethoxyphenyl urea—makes it suitable for molecular docking studies against CaSR homology models or cryo-EM structures, particularly to rationalize the SAR divergence observed between methoxy positional isomers [1]. In silico comparison of the 2,3-dimethoxy vs. 3,4-dimethoxy binding poses can generate testable hypotheses regarding the structural basis of differential calcimimetic activity, which can then guide the design of focused analog libraries [2].

Quote Request

Request a Quote for 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.